2-[(3-methoxyphenoxy)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide -

2-[(3-methoxyphenoxy)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide

Catalog Number: EVT-5326984
CAS Number:
Molecular Formula: C17H18N4O4
Molecular Weight: 342.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Derivatives

    Relevance: These triazole-4-carboxamide derivatives are structurally related to 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide through the presence of the carboxamide group and the exploration of different aryl substituents attached to the core heterocyclic scaffold. This comparison highlights the exploration of diverse chemical modifications around a central pharmacophore to potentially enhance biological activity or modulate physicochemical properties. ()

3-(Difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide Monohydrate

    Relevance: While this compound differs significantly in its overall structure from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, they both belong to the broader class of carboxamide derivatives. This inclusion highlights the importance of the carboxamide functional group in medicinal chemistry and drug design, potentially due to its ability to participate in hydrogen bonding interactions with biological targets. ()

    Relevance: Though this compound represents a metal complex and differs substantially from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, it underscores the significance of benzimidazole derivatives in coordination chemistry and potential applications in materials science or catalysis. The presence of the vinylbenzyl group further suggests potential for further functionalization or polymerization, highlighting the versatility of this scaffold in materials design. ()

    Relevance: This pyrazole-4-carboxamide derivative shares a significant structural resemblance with 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide. Both compounds feature a central heterocyclic ring (pyrazole vs. oxazole) directly linked to a carboxamide moiety at the 4-position. Moreover, both compounds possess an N-methyl substituent on their respective heterocyclic rings, further emphasizing their structural similarities. These common features suggest a potential shared pharmacophoric element and highlight the exploration of variations in the heterocyclic core and the substituents attached to the carboxamide nitrogen for modulating biological activity. ()

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

    Relevance: This compound exhibits structural similarities with 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide due to the presence of both a thiadiazole and a triazole ring system within its structure, mirroring the presence of both oxazole and imidazole moieties in the target compound. This structural parallel suggests a possible exploration of heterocyclic bioisosterism in drug design, where different heterocyclic rings with similar electronic and steric properties are interchanged to optimize pharmacological activity or improve pharmacokinetic parameters. ()

N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

    Relevance: This compound shares a pyrazole-4-carboxamide core with 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, further emphasizing the exploration of substitutions around this central scaffold. The presence of halogen atoms (bromine and fluorine) in this compound, in contrast to the methoxyphenoxy group in the target, highlights the impact of varying electronic and lipophilic properties on biological activity and ADME (absorption, distribution, metabolism, and excretion) characteristics. ()

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    Relevance: This group of amide derivatives emphasizes the exploration of various heterocyclic combinations and substitutions for achieving desired biological activities. The presence of an imidazole ring linked to an oxetane ring through a methylene bridge, as opposed to the oxazole and imidazole connection in 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, showcases the exploration of different linker groups and their influence on the overall conformation and target engagement. ()

4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide and N-Hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

    Relevance: The presence of the 2-methyl-1,3-oxazole-5-yl moiety in these compounds directly parallels its presence in 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide. This common structural feature highlights the potential relevance of this particular group as a pharmacophore or a privileged scaffold in medicinal chemistry. Furthermore, the identification of an N-hydroxy metabolite suggests potential metabolic pathways shared by compounds containing similar structural motifs, emphasizing the importance of metabolic considerations in drug design. ()

(1-Methyl-1H-imidazol-2-yl)methanol Derivatives

    Relevance: The emphasis on the (1-methyl-1H-imidazol-2-yl)methyl group in these derivatives is particularly relevant to 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, as both share this specific structural motif. This shared feature highlights the potential for these compounds to exhibit similar reactivity profiles or interact with biological targets in a comparable manner. ()

    Relevance: The use of N-acylation as a prodrug strategy in this study is particularly noteworthy in the context of 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, which also contains an amide group. This approach highlights the potential for modifying the amide nitrogen of the target compound with various acyl groups to modulate its physicochemical properties, potentially enhancing its bioavailability, stability, or target specificity. ()

1-( (1-(piperidine-1-yl-methyl)/(morpholinomethyl)/(4-methylpiperazin-1-yl-methyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide Derivatives

    Relevance: The incorporation of various substituted phenoxy groups in these compounds highlights the exploration of diverse substituents for optimizing biological activity. This approach aligns with the presence of a methoxyphenoxy substituent in 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, suggesting the potential for introducing different substituents on the phenoxy ring to modulate the target compound's pharmacological properties. ()

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

    Relevance: Although this specific compound lacks antimicrobial activity, its structural elements, such as the imidazole ring and carboxamide group, bear a resemblance to 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide. The inclusion of this compound, despite its inactivity, underscores a crucial aspect of drug discovery: not all structural modifications lead to enhanced or desired biological profiles. ()

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Relevance: Although structurally distinct from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, HTL22562 exemplifies the successful application of structure-based drug design in identifying potent and selective drug candidates. The successful optimization of HTL22562's properties, such as potency, selectivity, and pharmacokinetic parameters, provides valuable insights into the drug design process, even for structurally dissimilar compounds. ()

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

    Relevance: While TASP0382088 is structurally different from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, the study's emphasis on enhancing solubility in the lotion base through structural modifications, such as introducing a methoxy group and breaking planarity, offers valuable insights into optimizing physicochemical properties for topical drug delivery. ()

    Relevance: This study emphasizes the significance of exploring bi-heterocyclic systems for drug discovery, aligning with the presence of both oxazole and imidazole rings in 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide. The study's success in identifying potent urease inhibitors with low cytotoxicity within this series highlights the potential of incorporating diverse heterocyclic combinations for developing new therapeutic agents. ()

    Relevance: Though structurally dissimilar to 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, this research highlights the ongoing discovery and exploration of new chemical entities and substance classes with potential applications in various fields. The identification and characterization of this novel compound underscore the importance of continued research in synthetic and medicinal chemistry to expand the chemical space and uncover new opportunities for drug discovery and development. ( & )

    Relevance: These complexes, particularly those incorporating the 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane ligand, highlight the use of macrocyclic ligands in coordination chemistry. While these complexes are structurally distinct from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, they demonstrate the versatility of incorporating the (1-methyl-1H-imidazol-2-yl)methyl group into larger, more complex structures, potentially influencing their coordination behavior and overall properties. ()

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

    Relevance: Although AMG 458 is structurally distinct from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, its successful development as an orally bioavailable c-Met inhibitor offers valuable insights into overcoming challenges related to metabolism and pharmacokinetic properties. The study underscores the importance of considering metabolic stability and selectivity during drug design, particularly when exploring modifications around a central heterocyclic scaffold. ()

    Relevance: While structurally dissimilar to 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, the study's emphasis on using imidazole-containing ligands for constructing MOFs highlights the diverse applications of imidazole derivatives beyond traditional medicinal chemistry. This research area highlights the potential for exploring the target compound or its derivatives as building blocks for creating novel materials with unique properties and potential applications in areas like gas storage, catalysis, or sensing. ()

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogs

    Relevance: These compounds, derived from the Losartan metabolite 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), share structural similarities with 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, particularly the presence of the imidazole ring and the exploration of different substituents. This suggests a potential shared interest in targeting similar biological pathways or exploring the therapeutic potential of compounds with related structural motifs. ()

3-(2-Methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole Derivatives

    Relevance: The incorporation of various substituted phenoxymethyltriazole moieties in these compounds highlights the exploration of diverse substituents to modulate biological activity and physicochemical properties. While the core structures differ, this study's focus on optimizing synthetic strategies for creating diverse libraries of compounds resonates with the broader goal of exploring chemical space and identifying promising lead compounds in medicinal chemistry. ()

4′-(1H-Imidazol-2-yl)-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile 0.15-hydrate

    Relevance: While structurally distinct from 2-[(3-Methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide, the presence of the imidazole ring, a common heterocycle in medicinal chemistry, suggests a potential shared interest in targeting similar biological pathways or exploring compounds with related structural motifs. The detailed structural analysis, including bond lengths, angles, and intermolecular interactions, provides valuable information for understanding the compound's potential interactions with biological targets. ()

Properties

Product Name

2-[(3-methoxyphenoxy)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c1-21-7-6-18-15(21)9-19-17(22)14-10-25-16(20-14)11-24-13-5-3-4-12(8-13)23-2/h3-8,10H,9,11H2,1-2H3,(H,19,22)

InChI Key

COTMEMNRVWRMKU-UHFFFAOYSA-N

SMILES

CN1C=CN=C1CNC(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC

Canonical SMILES

CN1C=CN=C1CNC(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.